molecular formula C27H54N6 B8771949 1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)- CAS No. 21840-38-0

1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-

Cat. No. B8771949
M. Wt: 462.8 g/mol
InChI Key: DBUFHHJVYLAZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04269832

Procedure details

A mixture of 3.7 g. (0.01 mole) of 2,4-bis(2,4,4-trimethyl-2-pentylamino)-6-chloro-s-triazine, 2.6 g. (0.02 mole) of 2,4,4-trimethyl-2-pentylamine and 2,85 g. (0.03 mole) of α-pyridone are fused and heated at the boiling point for 21/2 hours during which time the mixture turns a brown color. At the end of this period the mixture is cooled yielding a solid mass which is treated with about 10 ml. of 10% sodium hydroxide. On filtration, 4.52 g. of a beige solid is obtained m.p. 151°-156° C. Recrystallization of the beige solid from 75 ml. of hot ethanol yields 3.09 g. of colorless needles, m.p. 156°-157.5° C.
Name
2,4-bis(2,4,4-trimethyl-2-pentylamino)-6-chloro-s-triazine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:9][C:10]1[N:15]=[C:14]([NH:16][C:17]([CH3:24])([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH3:18])[N:13]=[C:12](Cl)[N:11]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])[CH3:3].[CH3:26][C:27]([NH2:34])([CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])[CH3:28].C1C=CNC(=O)C=1.[OH-].[Na+]>>[CH3:1][C:2]([NH:9][C:10]1[N:15]=[C:14]([NH:16][C:17]([CH3:24])([CH3:18])[CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[N:13]=[C:12]([NH:34][C:27]([CH3:28])([CH3:26])[CH2:29][C:30]([CH3:33])([CH3:32])[CH3:31])[N:11]=1)([CH3:3])[CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
2,4-bis(2,4,4-trimethyl-2-pentylamino)-6-chloro-s-triazine
Quantity
0.01 mol
Type
reactant
Smiles
CC(C)(CC(C)(C)C)NC1=NC(=NC(=N1)NC(C)(CC(C)(C)C)C)Cl
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
CC(C)(CC(C)(C)C)N
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
C1=CC(=O)NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.7 g
TEMPERATURE
Type
TEMPERATURE
Details
heated at the boiling point for 21/2 hours during which time the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this period the mixture is cooled
CUSTOM
Type
CUSTOM
Details
yielding a solid mass which
ADDITION
Type
ADDITION
Details
is treated with about 10 ml
FILTRATION
Type
FILTRATION
Details
On filtration, 4.52 g
CUSTOM
Type
CUSTOM
Details
of a beige solid is obtained m.p. 151°-156° C
CUSTOM
Type
CUSTOM
Details
Recrystallization of the beige solid from 75 ml
CUSTOM
Type
CUSTOM
Details
of hot ethanol yields 3.09 g

Outcomes

Product
Name
Type
Smiles
CC(CC(C)(C)C)(C)NC1=NC(=NC(=N1)NC(CC(C)(C)C)(C)C)NC(CC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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